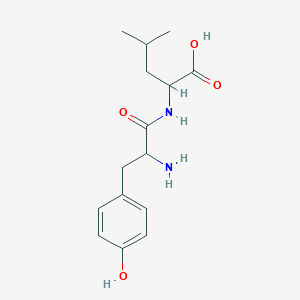
Tyr-leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tyrosyl-leucine, commonly referred to as Tyr-Leu, is a dipeptide formed from the amino acids tyrosine and leucine. This compound is of significant interest due to its various biological activities and potential therapeutic applications. Tyrosyl-leucine is known for its anxiolytic and antidepressant-like effects, making it a subject of extensive research in the fields of neuroscience and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyrosyl-leucine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically begins with the attachment of leucine to the resin, followed by the coupling of tyrosine using activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis and racemization.
Industrial Production Methods
In an industrial setting, the production of tyrosyl-leucine may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired yield and purity. Industrial production often employs automated peptide synthesizers to streamline the process and ensure consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-leucine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitrating agents or halogens are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted aromatic rings with various functional groups.
Scientific Research Applications
Tyrosyl-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in treating anxiety and depression.
Industry: Utilized in the development of peptide-based drugs and nutraceuticals.
Mechanism of Action
The mechanism by which tyrosyl-leucine exerts its effects involves interaction with neurotransmitter systems in the brain. It has been shown to modulate the activity of serotonin, dopamine, and gamma-aminobutyric acid (GABA) receptors. These interactions lead to changes in neuronal activity and neurotransmitter release, contributing to its anxiolytic and antidepressant-like effects. The compound also influences the hypothalamo-pituitary-adrenal (HPA) axis, which plays a role in stress response and mood regulation.
Comparison with Similar Compounds
Tyrosyl-leucine can be compared to other dipeptides such as phenylalanyl-leucine and tryptophanyl-leucine, which also exhibit biological activities. tyrosyl-leucine is unique in its specific interaction with multiple neurotransmitter systems and its ability to modulate the HPA axis. This makes it a promising candidate for further research and potential therapeutic applications.
List of Similar Compounds
- Phenylalanyl-leucine
- Tryptophanyl-leucine
- Tyrosyl-glycine
- Leucyl-tyrosine
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
AUEJLPRZGVVDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















